Methylamine-13C hydrochloride Methylamine-13C hydrochloride
Brand Name: Vulcanchem
CAS No.: 60656-93-1
VCID: VC21099534
InChI: InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1;
SMILES: CN.Cl
Molecular Formula: CH6ClN
Molecular Weight: 68.51 g/mol

Methylamine-13C hydrochloride

CAS No.: 60656-93-1

Cat. No.: VC21099534

Molecular Formula: CH6ClN

Molecular Weight: 68.51 g/mol

* For research use only. Not for human or veterinary use.

Methylamine-13C hydrochloride - 60656-93-1

Specification

CAS No. 60656-93-1
Molecular Formula CH6ClN
Molecular Weight 68.51 g/mol
IUPAC Name (113C)methanamine;hydrochloride
Standard InChI InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1;
Standard InChI Key NQMRYBIKMRVZLB-YTBWXGASSA-N
Isomeric SMILES [13CH3]N.Cl
SMILES CN.Cl
Canonical SMILES CN.Cl

Introduction

Chemical Identity and Structure

Basic Information

Methylamine-13C hydrochloride is a stable isotope-labeled compound with the molecular formula 13CH3NH2·HCl or CH6ClN (accounting for the 13C) . This compound represents the hydrochloride salt of methylamine where the carbon atom in the methyl group has been replaced with the carbon-13 isotope. The molecular weight of this compound is 68.51 g/mol .

Identifiers and Nomenclature

Methylamine-13C hydrochloride is identified by several standardized codes and nomenclature systems:

IdentifierValue
CAS Number (Labeled)60656-93-1
CAS Number (Unlabeled)593-51-1
IUPAC Name(13C)methanamine;hydrochloride
EC Number (Unlabeled)209-795-0
DSSTox Substance IDDTXSID80583482
InChIInChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1;
InChI KeyNQMRYBIKMRVZLB-YTBWXGASSA-N
SMILES[13CH3]N.Cl

The compound is also known by several synonyms including Methanamine hydrochloride, Methylamine hydrochloride, and Aminomethane hydrochloride, all with the 13C isotopic label designation .

Physical and Chemical Properties

Physical Characteristics

Methylamine-13C hydrochloride appears as a solid at room temperature . Its physical properties are critical for researchers planning experiments or syntheses involving this compound.

PropertyValue
Physical StateSolid
Melting Point232-234°C
Chemical Purity≥98%
Isotopic Purity99 atom % 13C
FormCrystalline solid
ConcentrationNeat
ClassificationDetails
Signal WordWarning
Hazard PictogramsGHS07 (Exclamation mark)
WGK Germany3 (Severe hazard to waters)

Hazard and Precautionary Statements

The following standardized hazard and precautionary statements apply to Methylamine-13C hydrochloride:

Hazard Statements

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Applications in Scientific Research

Proteomics Applications

Methylamine-13C hydrochloride serves as an important tool in proteomics research, where it is used for isotopic labeling of proteins and peptides . This labeling enables researchers to track specific proteins through complex biological systems and processes.

Metabolic Flux Analysis

The compound plays a crucial role in 13C metabolic flux analysis (13C-MFA), a powerful technique for quantifying metabolic pathway activities in biological systems. By incorporating the 13C-labeled methylamine into metabolic pathways, researchers can trace the movement of carbon atoms through various biochemical reactions.

Synthetic Intermediate Applications

As a synthetic intermediate, Methylamine-13C hydrochloride is valuable in the creation of more complex labeled compounds. Its stable isotope labeling makes it particularly useful for:

  • Creating compounds with specific isotopic patterns

  • Tracking chemical reactions and elucidating reaction mechanisms

  • Developing internal standards for mass spectrometry

  • Synthesizing labeled pharmaceutical compounds for ADME studies (Absorption, Distribution, Metabolism, and Excretion)

NMR Spectroscopy

The 13C label makes this compound particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy studies, providing enhanced signal for the labeled carbon position . This application is valuable in structural analysis and metabolic studies.

Synthesis and Production Methods

General Synthesis Approaches

Methylamine-13C hydrochloride is typically prepared through chemical synthesis methods. While specific industrial production methods may vary between manufacturers, general approaches include:

  • Reaction of 13C-labeled methanol with ammonia in the presence of a silicoaluminate catalyst

  • Reaction of 13C-labeled formaldehyde with ammonium chloride

  • Reduction of 13C-labeled hydrogen cyanide followed by salt formation

Purification Methods

After initial synthesis, the compound typically undergoes purification steps to achieve the high chemical and isotopic purity required for research applications. These may include crystallization, filtration, and other standard purification techniques for small molecule compounds.

SupplierCatalog NumberPackage SizeAvailabilityApproximate Price (USD)
Cambridge Isotope LaboratoriesCLM-360-11gLow stock$675
Sigma-Aldrich277630VariousAvailableVaries
Mendel ChemicalsMND-68643250mgAvailable€246.40

Product Specifications

Commercial Methylamine-13C hydrochloride products typically meet the following specifications:

  • Isotopic purity: ≥99 atom % 13C

  • Chemical purity: ≥98%

  • Form: Solid

  • Supplied as: Individual compound

  • Application areas: Proteomics, Synthetic Intermediates

Related Isotopically Labeled Compounds

Methylamine-13C hydrochloride is part of a family of isotopically labeled compounds used in research. Related compounds include:

CompoundDescriptionApplications
Methylamine-13C,15NDoubly labeled with 13C and 15NAdvanced metabolic studies requiring dual isotope tracing
Methyl-13C,d3-amine hydrochlorideLabeled with both 13C and deuteriumMass spectrometry applications requiring higher mass shift
Methylamine-d5Fully deuterated methylamineDeuterium labeling studies
Methylamine-15N hydrochlorideNitrogen-15 labeledNitrogen metabolic studies
Methanol-13C13C-labeled methanolPrecursor for synthesis of 13C-methylamine

These related compounds allow researchers to select the most appropriate isotopic labeling pattern for their specific experimental requirements .

Research Data and Biological Activity

Metabolic Pathways Involving Methylamine

Methylamine and its derivatives participate in several metabolic pathways, including:

  • Formation of N-methylated amino acids through reaction with glutamate

  • Involvement in single-carbon metabolism

  • Participation in the metabolism of nitrogen-containing compounds

The 13C-labeled variant allows researchers to track these pathways with greater precision using mass spectrometry or NMR techniques.

Analytical Methods and Detection

NMR Spectroscopy

Carbon-13 NMR spectroscopy is particularly useful for detecting and analyzing Methylamine-13C hydrochloride. The carbon-13 NMR spectrum of methylamine shows a single peak for the methyl carbon, providing direct evidence of the carbon environment in the molecule .

Mass Spectrometry

Mass spectrometry is another powerful tool for detecting and analyzing Methylamine-13C hydrochloride. The mass shift of +1 (compared to unlabeled methylamine hydrochloride) allows for easy identification and quantification of the labeled compound in complex mixtures .

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